molecular formula C9H10N2O4 B14727125 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one CAS No. 6305-15-3

3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one

Cat. No.: B14727125
CAS No.: 6305-15-3
M. Wt: 210.19 g/mol
InChI Key: SVFXPQIOTICDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one is a heterocyclic compound that features both furan and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one typically involves the condensation of 5-(hydroxymethyl)furfural with an appropriate oxazolidinone derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced techniques such as reactive distillation and solid acid catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

Major products formed from these reactions include various furan derivatives, oxazolidinone derivatives, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The furan and oxazolidinone moieties play a crucial role in these interactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one is unique due to the combination of furan and oxazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes the compound a valuable tool in various research fields .

Properties

CAS No.

6305-15-3

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-[[5-(hydroxymethyl)furan-2-yl]methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H10N2O4/c12-6-8-2-1-7(15-8)5-10-11-3-4-14-9(11)13/h1-2,5,12H,3-4,6H2

InChI Key

SVFXPQIOTICDHF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.